ファラジオール

説明

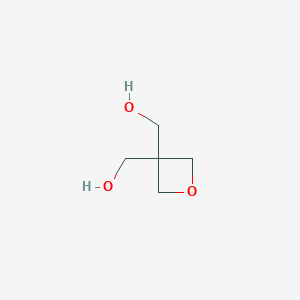

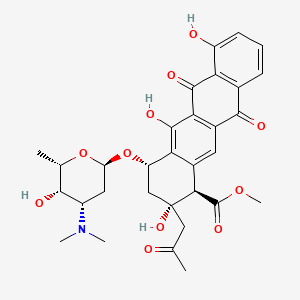

Faradiol, also known as isoarnidendiol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Faradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, faradiol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, faradiol can be found in dandelion, fats and oils, sunflower, and tea. This makes faradiol a potential biomarker for the consumption of these food products.

科学的研究の応用

抗炎症作用

ファラジオールは、その抗炎症作用で知られています。 キンセンカの花と抽出物中のファラジオールエステルの定量分析では、これらの化合物が炎症に対して効果があることが示されています 。 このため、ファラジオールは、炎症性疾患の治療を目的とした医薬品製剤の潜在的な成分となります。

抗酸化作用

ファラジオールの抗酸化能は、フリーラジカルを中和し、酸化ストレスによる損傷を予防する能力に貢献しています。 この特性は、特に、酸化ストレスが重要な役割を果たす心臓血管疾患や特定の種類のがんなどの疾患の治療法の開発において有益です .

抗菌活性

ファラジオールは、抗菌活性も示し、新しい抗生物質や消毒剤の開発に役立ちます。 細菌や他の病原体の増殖を阻害する能力は、臨床医学と衛生製品の開発の両方において価値があります .

創傷治癒

この化合物の創傷治癒における役割は、その抗炎症作用と抗菌作用に関連しています。 ファラジオールは、炎症を軽減し、感染を予防することにより、切り傷、やけど、その他の皮膚損傷の治癒を促進するために、局所製剤で使用することができます .

化粧品業界

化粧品業界では、ファラジオールの特性は、スキンケア製品の製剤に利用されています。 その抗炎症作用と抗酸化作用は、アンチエイジングクリームや美容液に役立ち、しわや小じわの外観を軽減するのに役立ちます .

食品業界での用途

ファラジオールは、FDAによって安全であると認められており、食品業界で使用されています。 その抗酸化作用は、食品の品質と栄養価を維持するのに役立ちます。 さらに、特定の食品の健康上の利点を高めるための天然添加物としても使用できます .

作用機序

Target of Action

Faradiol, a triterpenoid found in Calendula officinalis, primarily targets inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL) by binding to TNF receptors . It also shows inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation .

Mode of Action

Faradiol exerts its anti-inflammatory action through radical scavenging activity and the adhesion and augmentation of fibroblasts, which further enhance cellular activity in a given area . By binding to TNF receptors, it inhibits the production of inflammatory cytokines . This interaction results in a decrease in inflammation and a potential inhibition of skin tumor formation .

Biochemical Pathways

The biochemical pathways affected by Faradiol are primarily related to inflammation and immune response. Faradiol’s antioxidant activity helps mitigate oxidative stress, a key factor in many inflammatory conditions . Furthermore, it’s involved in the regulation of cytokine production, impacting the immune response .

Pharmacokinetics

It’s known that faradiol is present in marigold flowers and extracts, and its quantity and quality can be determined using high-performance liquid chromatography (hplc) .

Result of Action

The molecular and cellular effects of Faradiol’s action include a reduction in inflammation and potential inhibition of tumor formation . By binding to TNF receptors, Faradiol inhibits the production of inflammatory cytokines, reducing inflammation at the cellular level . It has also been shown to inhibit skin tumor formation in mice when administered topically .

生化学分析

Biochemical Properties

Faradiol plays a significant role in biochemical reactions, particularly in its anti-inflammatory activity. It interacts with various enzymes, proteins, and other biomolecules. Faradiol has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, Faradiol interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Cellular Effects

Faradiol influences various types of cells and cellular processes. It has been observed to reduce the production of pro-inflammatory cytokines in immune cells, thereby modulating the immune response. Faradiol also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. Furthermore, Faradiol has been shown to impact gene expression by inhibiting the activation of transcription factors like NF-κB .

Molecular Mechanism

The molecular mechanism of Faradiol involves its interaction with specific biomolecules. Faradiol binds to COX enzymes, inhibiting their activity and reducing the production of prostaglandins, which are mediators of inflammation. Additionally, Faradiol inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes. Faradiol also modulates the activity of MAPK pathways, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Faradiol have been observed to change over time. Faradiol is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that Faradiol maintains its anti-inflammatory effects in vitro and in vivo, although its potency may decrease with prolonged exposure. Faradiol’s stability and degradation are important factors to consider in its therapeutic applications .

Dosage Effects in Animal Models

The effects of Faradiol vary with different dosages in animal models. At low doses, Faradiol exhibits significant anti-inflammatory effects without noticeable toxicity. At higher doses, Faradiol can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the therapeutic benefits of Faradiol plateau beyond a certain dosage, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

Faradiol is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions. These reactions involve the action of cytochrome P450 enzymes, which hydroxylate Faradiol, followed by conjugation with glucuronic acid or sulfate. These metabolic processes facilitate the excretion of Faradiol from the body .

Transport and Distribution

Faradiol is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, Faradiol interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Faradiol tends to accumulate in tissues with high lipid content, such as adipose tissue and the liver .

Subcellular Localization

Faradiol’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria. Faradiol’s activity and function are affected by its localization, as it can interact with specific enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing Faradiol to specific subcellular locations .

特性

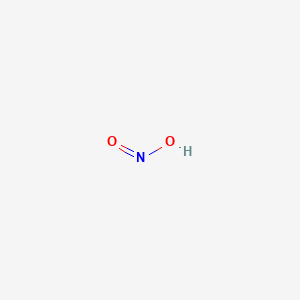

IUPAC Name |

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHIQKVOPNHQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Faradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20554-95-4 | |

| Record name | Faradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 - 237 °C | |

| Record name | Faradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

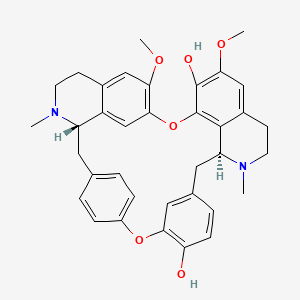

![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)